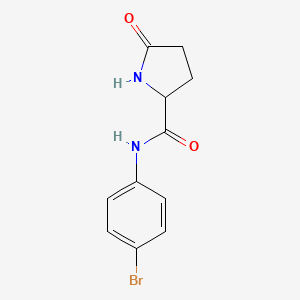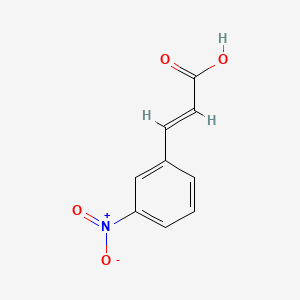
3-Nitrocinnamic acid
概要
説明
3-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the third position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .
作用機序
Target of Action
It’s important to note that the compound’s structure and functional groups may allow it to interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (193.1562 g/mol) and structure suggest that it could be absorbed and distributed in the body, but the specifics of these processes and the compound’s bioavailability remain unknown .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may also cause respiratory irritation
Action Environment
The action of 3-Nitrocinnamic acid can be influenced by various environmental factors. For instance, the compound is water-soluble, which means it could spread in water systems . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 3-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification is often achieved through recrystallization from solvents like ethanol or benzene .
化学反応の分析
Types of Reactions: 3-Nitrocinnamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form carboxylic acids or quinones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Reduction: 3-Aminocinnamic acid.
Oxidation: 3-Nitrobenzoic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
科学的研究の応用
3-Nitrocinnamic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
類似化合物との比較
Cinnamic acid: The parent compound without the nitro group.
4-Nitrocinnamic acid: A derivative with the nitro group at the fourth position.
2-Nitrocinnamic acid: A derivative with the nitro group at the second position.
Comparison: 3-Nitrocinnamic acid is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to cinnamic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions. The position of the nitro group also affects its interaction with biological targets, potentially leading to different pharmacological effects .
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXMVRYHLZMQIG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060298, DTXSID40901345 | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | m-Nitrocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1772-76-5, 555-68-0 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WU65J930 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Nitrocinnamic Acid?
A1: this compound (3NCA) is an organic compound with the molecular formula C₉H₇NO₄. It has a molecular weight of 193.15 g/mol. Structurally, it comprises a benzene ring substituted at the meta position with a nitro group (-NO₂) and an acrylic acid group (-CH=CH-COOH). [] Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), further confirm its structure and characteristics. [, ]
Q2: How does the structure of this compound contribute to its self-assembly properties?
A2: this compound exhibits unique self-assembly behavior, forming helical structures in solution. [] This spontaneous symmetry breaking arises from a combination of hydrogen bonding between carboxylic acid groups and dipole-dipole interactions influenced by the nitro group. [] Other isomers or related molecules lack this specific arrangement, highlighting the crucial role of the nitro group's position and its interaction with surrounding molecules in driving this self-assembly process.
Q3: Can you elaborate on the chiral symmetry breaking observed in this compound?
A3: While this compound itself is achiral, its self-assembly into helical structures in solution demonstrates a fascinating example of chiral symmetry breaking. [] This means that despite the individual molecules lacking chirality, the supramolecular helical structures formed exhibit a preference for either a left- or right-handed configuration. Upon casting on a solid substrate, this tiny chiral bias in the solution is amplified, leading to a detectable macroscopic chirality measurable through circular dichroism. []
Q4: Are there any insights from computational chemistry regarding this compound?
A4: Density functional theory (DFT) calculations have been employed to investigate the geometry, intermolecular hydrogen bonding, and vibrational frequencies of this compound. [] These calculations help to correlate theoretical predictions with experimental findings from techniques like X-ray diffraction, providing a more comprehensive understanding of the molecule's structure and properties.
Q5: What are the applications of this compound in material science?
A5: this compound has shown potential in materials science due to its non-linear optical properties. [] Studies using the Kurtz and Perry powder test revealed that this compound exhibits second harmonic generation, indicating its potential use in applications such as frequency doubling and optical data storage. []
Q6: Has research explored the reactivity of this compound in chemical reactions?
A6: Yes, this compound has been studied in the context of photochemical reactions. Notably, it undergoes an unusual [2+2] photocycloaddition reaction with tryptamine in the solid state, leading to a cyclobutane adduct. [] This reaction pathway differs from what is observed in solution, highlighting the influence of solid-state packing on chemical reactivity.
Q7: What analytical techniques are relevant for studying this compound?
A7: Several analytical techniques are employed to characterize and quantify this compound. These include:
- X-ray diffraction (XRD): Used to determine crystal structure and confirm molecular geometry. [, ]
- Infrared spectroscopy (IR): Provides information about functional groups and bonding within the molecule. [, ]
- Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light, useful for studying chiral molecules and supramolecular assemblies. []
- Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study the thermal stability and decomposition patterns of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


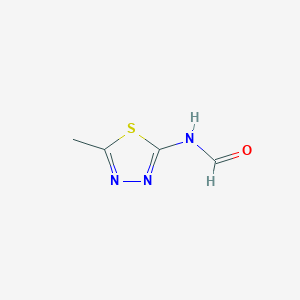

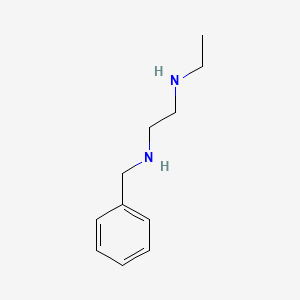

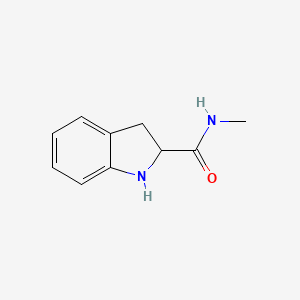


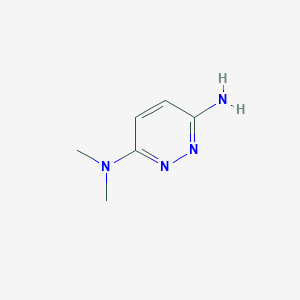
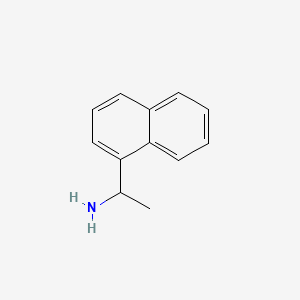
![1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE](/img/structure/B3023376.png)
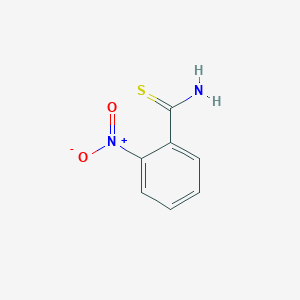
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)
![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)
